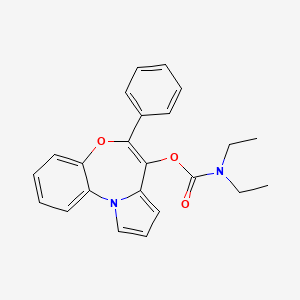

Benzothiazepine analog 1

Description

Structure

3D Structure

Properties

Molecular Formula |

C23H22N2O3 |

|---|---|

Molecular Weight |

374.4 g/mol |

IUPAC Name |

(6-phenylpyrrolo[2,1-d][1,5]benzoxazepin-7-yl) N,N-diethylcarbamate |

InChI |

InChI=1S/C23H22N2O3/c1-3-24(4-2)23(26)28-22-19-14-10-16-25(19)18-13-8-9-15-20(18)27-21(22)17-11-6-5-7-12-17/h5-16H,3-4H2,1-2H3 |

InChI Key |

ZLLBRSQVPPSYMP-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)OC1=C(OC2=CC=CC=C2N3C1=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies for Benzothiazepine Analog 1 and Its Derivatives

General Synthetic Strategies for Benzothiazepine (B8601423) Core Structures

The construction of the benzothiazepine scaffold can be achieved through numerous synthetic pathways, which are tailored to the specific isomeric form of the target molecule. These methods often involve condensation and cyclization reactions of appropriately substituted benzene (B151609) precursors.

Synthesis of 1,3-Benzothiazepines

The synthesis of the 1,3-benzothiazepine core is a specialized area of heterocyclic chemistry. One documented method involves an intramolecular dehydrogenative carbon-sulfur (C-S) bond formation. In this approach, a diphenylphosphoryl thioamide is reacted with a hypervalent iodine reagent, such as fluoro-hydroxyl(phenyl)iodotosylate (4-F-HTIB). This reaction proceeds efficiently at room temperature, yielding the 1,3-benzothiazepine derivative in a high yield of 85% through direct C-S bond formation. nih.gov

Synthesis of 1,4-Benzothiazepines

A variety of methods have been developed for the synthesis of 1,4-benzothiazepines. rsc.org A common strategy involves the reaction of 2-aminothiophenol with various bifunctional reagents like α,β-unsaturated carboxylic acids, esters, or 1,3-dicarbonyl compounds. rsc.org

One multistep approach begins with the reaction of sodium 3,4-dimethoxythiophenolate with 2-bromoethylamine to generate an aminoethyl-phenyl sulfide salt. rsc.org This intermediate is then acylated, and subsequent ring closure is induced by a dehydrating agent like phosphoryl chloride to furnish the 2,3-dihydro-1,4-benzothiazepine ring system. rsc.org Another innovative method involves a ring expansion of azeto[2,1-b] rsc.orgCurrent time information in Los Angeles, CA, US.benzothiazin-1-one derivatives (β-lactam-condensed thiazines). Treatment of these precursors with sodium methoxide yields 4,5-dihydro-1,4-benzothiazepines as a single product with an enamine structure. rsc.org Greener synthetic protocols utilizing microwave irradiation have also been reported, such as the reaction of 2-aminothiophenol and a 1,3-diketone with N,N-dimethylformamide dimethylacetal in aqueous acetic acid, affording high yields of the 1,4-benzothiazepine analog. nih.gov

Synthesis of 1,5-Benzothiazepines

The most prevalent method for synthesizing the 1,5-benzothiazepine (B1259763) scaffold is the condensation reaction between a 2-aminobenzenethiol and an α,β-unsaturated carbonyl compound, often a chalcone. nih.govresearchgate.net This reaction can be catalyzed by a range of agents and conditions, reflecting a move towards more environmentally benign methodologies. nih.govresearchgate.net

For instance, the reaction can be promoted by a catalytic amount of bleaching earth in polyethylene glycol-400 (PEG-400), resulting in yields exceeding 95% in under an hour. researchgate.net Other green approaches include the use of ultrasound irradiation with ferrous sulfate as a catalyst or microwave-assisted synthesis using zinc acetate. nih.gov Solvent-free conditions have also been successfully employed, where the reaction between 2-aminothiophenol and a chalcone is carried out on the surface of an inorganic support like silica gel at elevated temperatures. researchgate.net

Synthesis of 4,1-Benzothiazepines

The synthesis of 4,1-benzothiazepines can be accomplished through several distinct routes. One prominent method involves ortho-lithiation. nih.gov This strategy starts with a protected aniline, such as Boc-protected p-chloroaniline, which undergoes directed ortho-lithiation. The resulting intermediate then reacts with an appropriate aldehyde in an intermolecular nucleophilic addition. nih.gov This is followed by an S-alkylation step to complete the formation of the 4,1-benzothiazepine ring. nih.gov

A more recent and novel approach involves a [4+3] annulation reaction. This method utilizes the cycloaddition of aza-ortho-quinone methides with pyridinium 1,4-zwitterionic thiolates. This metal-free process provides a one-step synthesis to functionalized 2,3-unsaturated 4,1-benzothiazepines under mild conditions. nih.gov

Specific Synthetic Routes to Benzothiazepine Analog 1

For the purposes of this article, "this compound" refers to the 5,11-dihydro-12H-benzo[b]indeno[1,2-e] Current time information in Los Angeles, CA, US.nih.govthiazepin-12-one scaffold. The synthesis of this complex, multi-ring system is efficiently achieved through a versatile two-step sequence involving a Knoevenagel condensation followed by a cyclization cascade.

Knoevenagel Condensation and Cyclization Cascade

This synthetic pathway allows for the incorporation of structural diversity at three different regions of the final molecule. The general scheme is outlined below:

| Step | Reaction | Reactants | Product |

| a | Knoevenagel Condensation | 1,3-Indanedione, Substituted Benzaldehyde | 2-Benzylidene-1,3-indanedione |

| b | Cyclization Cascade | 2-Benzylidene-1,3-indanedione, 2-Aminothiophenol | This compound |

Step a: Knoevenagel Condensation The synthesis begins with the Knoevenagel condensation between a 1,3-indanedione and a substituted benzaldehyde. This reaction forms an intermediate 2-benzylidene-1,3-indanedione. The condensation is a classic method for forming carbon-carbon double bonds by reacting an active methylene compound with a carbonyl group.

Step b: Thio-Michael Addition and Cyclization Cascade The second step involves the reaction of the 2-benzylidene-1,3-indanedione intermediate with a 2-aminobenzenethiol. This proceeds via a sequential cascade:

Thio-Michael Addition: The thiol group of the 2-aminothiophenol acts as a nucleophile and attacks the β-carbon of the α,β-unsaturated system in the benzylidene intermediate.

Intramolecular Imine Formation: Following the Michael addition, the amino group on the same 2-aminothiophenol molecule attacks one of the carbonyl groups of the indanedione moiety, leading to an intramolecular cyclization and dehydration to form the final imine bond, thus constructing the thiazepine ring.

This sequence of a thio-Michael addition followed by an intramolecular imine formation provides a direct and efficient route to the target 5,11-dihydro-12H-benzo[b]indeno[1,2-e] Current time information in Los Angeles, CA, US.nih.govthiazepin-12-one scaffold, referred to as this compound. The unoptimized yields for analogs in this series typically range from 24% to 54%.

Intermolecular Thio-Michael Reaction Followed by Intramolecular Imine Formation

A predominant and highly effective strategy for the synthesis of the 1,5-benzothiazepine core, characteristic of this compound, involves a one-pot, two-step sequence initiated by an intermolecular thio-Michael reaction. This reaction typically utilizes two key synthons: a substituted 2-aminothiophenol and an α,β-unsaturated carbonyl compound, commonly a chalcone derivative. researchgate.net

The reaction mechanism proceeds first through the conjugate addition of the nucleophilic thiol group (-SH) from 2-aminothiophenol to the β-carbon of the activated double bond in the chalcone. researchgate.net This selective 1,4-addition, or thio-Michael addition, is favored due to the soft nature of the sulfur nucleophile. The process results in the formation of a β-aryl-β-mercapto ketone intermediate. researchgate.net

Oxidative Modifications to Yield Sulfone and Sulfoxide Analogs of this compound

The sulfur atom within the thiazepinone ring of this compound is susceptible to oxidation, allowing for the synthesis of corresponding sulfoxide and sulfone derivatives. These modifications significantly alter the electronic and steric properties of the molecule, which can be crucial for modulating its chemical and biological profile. The oxidation is typically achieved using a range of oxidizing agents, with the extent of oxidation (to sulfoxide or sulfone) controlled by the choice of reagent and reaction stoichiometry.

Synthesis of Sulfoxides: Selective mono-oxidation of the sulfide to a sulfoxide (S=O) requires mild and controlled oxidizing conditions to prevent over-oxidation to the sulfone. organic-chemistry.org Common reagents used for this transformation include:

Hydrogen Peroxide (H₂O₂): Often used in combination with a catalyst, such as Sc(OTf)₃ or tantalum carbide, to ensure selectivity. organic-chemistry.orgorganic-chemistry.org

meta-Chloroperoxybenzoic Acid (m-CPBA): Using one equivalent of m-CPBA at low temperatures (e.g., 0 °C) can selectively produce the sulfoxide. rsc.org

Sodium Periodate (NaIO₄): A classic reagent for sulfide to sulfoxide conversion.

Hypervalent Iodine Reagents: Recyclable ion-supported hypervalent iodine reagents provide an environmentally friendly option for selective oxidation at room temperature. organic-chemistry.org

Synthesis of Sulfones: Further oxidation of the sulfide or the intermediate sulfoxide yields the corresponding sulfone (SO₂), which features the sulfur atom in its highest oxidation state. organic-chemistry.org This transformation typically requires stronger oxidizing agents or more forcing conditions than sulfoxide synthesis. nih.gov Reagents for this conversion include:

Excess m-CPBA: Using two or more equivalents of m-CPBA ensures complete oxidation to the sulfone. rsc.org

Potassium Permanganate (KMnO₄): A powerful oxidizing agent capable of converting sulfides directly to sulfones.

Hydrogen Peroxide (H₂O₂) with Catalysts: The combination of H₂O₂ with catalysts like niobium carbide or in the presence of phthalic anhydride can drive the reaction to the sulfone product. organic-chemistry.org

For instance, the synthesis of 4,1-benzothiazepine-4,4-dioxide derivatives has been successfully achieved by treating the corresponding benzothiazepine precursor with m-CPBA in a solvent like dichloromethane (DCM) at 0 °C, followed by stirring at room temperature. rsc.org

| Oxidizing Agent | Target Product | Typical Conditions |

| Hydrogen Peroxide (H₂O₂) + Tantalum Carbide | Sulfoxide | Catalytic, controlled stoichiometry |

| m-CPBA (1 equivalent) | Sulfoxide | Low temperature (0 °C) |

| m-CPBA (>2 equivalents) | Sulfone | Room temperature |

| Urea-Hydrogen Peroxide + Phthalic Anhydride | Sulfone | Metal-free, ethyl acetate |

Incorporation of Heterocyclic Moieties (e.g., Pyridyl, Pyrrolyl) into this compound Structures

To expand the chemical diversity and explore new structural domains, heterocyclic moieties such as pyridyl and pyrrolyl groups can be incorporated into the this compound scaffold. This can be achieved either by using precursors already containing the desired heterocycle or by constructing the heterocycle onto the benzothiazepine core.

Incorporation of Pyridyl Moieties: Pyridyl groups are often introduced by employing pyridine-containing starting materials in classical benzothiazepine syntheses. For example, a pyridyl-substituted benzaldehyde can be used in a condensation reaction with 2-aminothiophenol to yield a benzothiazepine with a pyridyl substituent. nih.gov The synthesis of 2-(pyridyl)benzothiazoles has been accomplished through the condensation of substituted aminothiophenols with corresponding pyridinylcarboxylic acids, demonstrating a viable synthetic pathway for linking these two heterocyclic systems. nih.gov

Incorporation of Pyrrolyl Moieties: Fusing a pyrrole ring onto the benzothiazepine nucleus creates a more complex, polycyclic system. Isocyanide-based multicomponent reactions (I-MCRs) have emerged as a powerful tool for this purpose. beilstein-journals.orgresearchgate.netnih.gov An efficient approach involves the reaction of a dibenzothiazepine (acting as a cyclic imine), a gem-diactivated olefin (such as 2-benzylidenemalononitrile), and an isocyanide (e.g., cyclohexyl isocyanide). beilstein-journals.orgnih.gov This multicomponent strategy proceeds under solvent- and catalyst-free conditions, often requiring only heat, to construct the pyrrole ring fused to the benzothiazepine scaffold in a single step. This method offers a high degree of molecular complexity from simple starting materials in an environmentally friendly manner. beilstein-journals.orgnih.gov

Advanced Synthetic Techniques for this compound

In line with the principles of green chemistry, modern synthetic techniques that enhance reaction efficiency, reduce waste, and shorten reaction times have been applied to the synthesis of this compound and its derivatives. These methods often lead to higher yields and cleaner reaction profiles compared to conventional heating.

Microwave-Assisted Synthesis

Microwave irradiation has become a widely adopted technique for accelerating the synthesis of benzothiazepine derivatives. mdpi.com The reaction between 2-aminothiophenol and various chalcones, which typically requires several hours under conventional heating, can often be completed in a matter of minutes under microwave conditions. researchgate.net This rapid heating leads to significant rate enhancements and often improved yields.

Key features of microwave-assisted synthesis include:

Reduced Reaction Times: Reactions are often completed in 3-10 minutes, compared to 6-8 hours conventionally.

High Yields: Yields are frequently reported to be in the range of 60-98%. mdpi.com

Solvent-Free Conditions: In many cases, the reaction can be performed under solvent-free conditions, reducing environmental impact. Catalysts such as zinc acetate or zirconium oxychloride may be used. researchgate.net

Greener Solvents: When a solvent is necessary, eco-friendly options like glycerol can be employed.

| Catalyst/Medium | Reaction Time (min) | Yield (%) | Reference |

| Zirconium Oxychloride (Solvent-Free) | 3-6 | >65 | researchgate.net |

| Zinc Acetate | 2-3 | 60-88 | mdpi.com |

| Glycerol | Not specified | High | mdpi.com |

| Silver (I) Oxide (Ag₂O) | 4-8 | 92-98 | mdpi.com |

Ultrasound-Irradiated Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another non-conventional energy source for synthesizing benzothiazepines. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extreme temperatures and pressures, which can dramatically accelerate reaction rates.

Ultrasound-assisted synthesis of 1,5-benzothiazepines from α,β-unsaturated ketones and 2-aminothiophenol offers several advantages:

Shortened Reaction Times: Sonication significantly reduces the time required for the reaction to reach completion.

High Yields: The method consistently produces high yields of the desired products.

Mild Conditions: Reactions can often be carried out at lower temperatures (e.g., 45-50 °C) compared to conventional reflux methods.

Simple Work-up: The procedures are often straightforward, with easy isolation of the product, sometimes avoiding the need for column chromatography.

For example, steroidal 1,5-benzothiazepines have been synthesized in high yields by reacting α,β-unsaturated steroidal ketones with 2-aminothiophenol under ultrasonic irradiation at 45–50°C in the presence of a catalytic amount of acetic acid.

Heterogeneous Catalysis Approaches

The use of heterogeneous catalysts offers significant advantages in the synthesis of benzothiazepines, primarily related to the ease of catalyst separation from the reaction mixture, potential for catalyst recycling, and improved reaction selectivity. These solid-supported catalysts align well with green chemistry principles.

Several types of heterogeneous catalysts have been successfully employed:

Clay-Based Catalysts: Bleaching earth clay (pH 12.5) has been used as an efficient and reusable heterogeneous catalyst. Its large surface area facilitates base-catalyzed reactions, leading to high yields (>95%) in under an hour when used with a medium like polyethylene glycol-400 (PEG-400). nih.gov

Nano-Biocatalysts: A nano-biocatalyst created by immobilizing a lipase from Aspergillus niger on Fe₃O₄ nanoparticles has been used for the synthesis of 1,4-benzothiazepine derivatives. The magnetic nature of the nanoparticles allows for easy recovery of the catalyst using an external magnet.

Supported Acids: Catalysts such as silica gel-supported perchloric acid (silica gel-HClO₄) and silica gel-supported tetrafluoroboric acid (silica gel-HBF₄) have been utilized to catalyze the condensation reaction, providing a solid acid catalyst that is easily filtered off post-reaction. researchgate.net

Metal Oxides and Salts: Tin pyrophosphate (SnP₂O₇) has been reported as a reusable heterogeneous catalyst for the synthesis of related benzothiazoles, affording high yields in very short reaction times. mdpi.com

These catalytic systems often provide clean, efficient, and environmentally benign routes to this compound and its derivatives.

Multi-Component and Domino Reaction Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, offer significant advantages in synthesizing complex molecules like this compound. nih.gov These reactions are prized for their efficiency, atom economy, and ability to rapidly generate structural diversity. Similarly, domino reactions, which involve a series of intramolecular transformations initiated by a single event, provide elegant pathways to complex heterocyclic systems.

One notable multi-component approach for the synthesis of 1,4-benzothiazepine derivatives involves the reaction of coumarin derivatives, 2-aminothiophenol, and alkyl isocyanides using a lipase-based nano-biocatalyst. nih.gov This method highlights the move towards greener chemistry, affording high product yields under mild conditions. nih.gov Domino strategies have also been effectively employed. For instance, a domino reaction protocol has been developed for the efficient synthesis of 3-amino-2-formyl-functionalized benzothiophenes, which serve as versatile precursors for a library of novel fused heterocyclic scaffolds. nih.govrti.org

Another green MCR approach for synthesizing 1,5-benzothiazepane derivatives involves the reaction of N-acryloyl-2,5-dimethylpyrrole with other components in water, showcasing a sustainable method for creating the core structure. nih.gov These strategies are instrumental in creating libraries of derivatives for lead generation, allowing for the systematic modification of the benzothiazepine core to explore structure-activity relationships (SAR).

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Key Advantage |

|---|---|---|---|---|

| Multi-component | Coumarin derivatives, 2-aminothiophenol, alkyl isocyanides | Fe3O4 NPs@lipase (nano-biocatalyst) | 1,4-Benzothiazepine derivatives | High yield (95%), recoverable catalyst nih.gov |

| Domino Reaction | Functionalized Benzothiophenes | Friedlander reaction protocol | Benzothieno[3,2-b]pyridine derivatives | Efficient, gram-scale synthesis nih.gov |

| Multi-component | N-acryloyl-2,5-dimethylpyrrole, etc. | Water as solvent | 1,5-Benzothiazepine derivatives | Environmentally friendly ("green") synthesis nih.gov |

Stereoselective Synthetic Pathways for this compound

Many biologically active benzothiazepines, such as the calcium channel blocker Diltiazem, possess chiral centers, with their therapeutic activity often residing in a single stereoisomer. acs.org Consequently, the development of stereoselective and asymmetric synthetic methods is of paramount importance for producing enantiomerically pure this compound.

Asymmetric synthesis ensures the conversion of an achiral starting material into a chiral product, which is critical as different enantiomers of a drug can have vastly different biological effects. nih.gov An effective strategy for achieving stereoselectivity in benzothiazepine synthesis is the asymmetric reduction of a prochiral ketone intermediate. For example, the reduction of 2-(4-methoxyphenyl)-1,5-benzothiazepine-3,4(2H,5H)-dione using sodium borohydride in the presence of chiral α-amino acids like (S)-tert-leucine yields the corresponding cis-hydroxy benzothiazepine with excellent enantioselectivity (95% enantiomeric excess). acs.org

Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of benzothiazepines. An organocatalyst was used in the reaction between α-bromoenal and 2-aminobenzenethiol to produce an enantioselective N-H-free 1,5-benzothiazepine derivative with 94% enantiomeric excess. nih.gov This one-step reaction is a significant improvement over traditional multi-step methods. nih.gov Such pathways are crucial for isolating the specific stereoisomer of this compound that possesses the desired pharmacological activity.

| Method | Key Reagents/Catalyst | Intermediate/Product | Stereochemical Outcome | Reference Finding |

|---|---|---|---|---|

| Asymmetric Reduction | NaBH4, (S)-tert-leucine | (2S,3S)-2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one | 95% ee for cis-isomer | Key intermediate for Diltiazem synthesis acs.org |

| Organocatalytic Reaction | Organocatalyst (7e) | (R)-N-H-free 1,5-benzothiazepine | 94% ee | Precursor for the synthesis of (R)-thiazesim nih.gov |

| Asymmetric Hydrogenation | Rh/Zhaophos complex | Substituted 1,5-benzothiazepines | High enantioselectivity | Effective for unsaturated NH lactam precursors nih.gov |

Lead Generation and Structural Diversification Strategies for this compound Derivatives

Lead generation is the process of identifying promising new chemical entities for drug development, which is followed by structural diversification to optimize their therapeutic properties. The benzothiazepine scaffold is considered a "privileged structure" due to its ability to bind to a variety of biological targets, making it an excellent starting point for generating new leads. nih.govresearchgate.net

The primary strategy for diversifying the benzothiazepine core involves the synthesis of a wide array of derivatives by incorporating various functional groups or moieties. nih.gov This is often achieved through the reaction of 2-aminothiophenol with a diverse set of substituted chalcones, α,β-unsaturated ketones, or esters, which allows for systematic variation of substituents on the benzothiazepine ring system. chemrevlett.comacs.orgnih.govresearchgate.net For example, synthesizing derivatives with different halogenated phenyl groups at the C2 position has been shown to significantly influence biological activity. nih.gov

The goal of these diversification efforts is to conduct Structure-Activity Relationship (SAR) studies, which correlate the chemical structure of the analogs with their biological activity. By synthesizing and screening libraries of compounds, researchers can identify which structural features are essential for efficacy and which can be modified to improve properties like potency and selectivity. For instance, the synthesis of pyridine-incorporated 1,5-benzothiazepine derivatives or hybrids with benzofuran has been explored to enhance pharmacological properties. nih.gov These systematic modifications are essential for transforming a promising lead compound, like a derivative of this compound, into a potential drug candidate.

Structure Activity Relationship Sar Investigations of Benzothiazepine Analog 1

Correlating Structural Modifications of Benzothiazepine (B8601423) Analog 1 with Biological Potency

The biological potency of benzothiazepine analogs is intricately linked to their structural features. Modifications at various positions of the benzothiazepine scaffold can lead to significant changes in activity. For instance, in a series of 2,3-dihydro-1,5-benzothiazepine derivatives evaluated as α-glucosidase inhibitors, the nature and position of substituents on the phenyl ring at position 2 played a crucial role in their inhibitory potential. nih.gov

One study demonstrated that the introduction of specific substituents could dramatically enhance the biological effect. For example, a derivative with methoxy (B1213986) groups at the meta and para positions of the phenyl ring B (compound 2 in the study) exhibited significantly higher inhibitory activity against α-glucosidase compared to the unsubstituted analog. acs.org This highlights that even subtle electronic and steric changes can have a profound impact on how the molecule interacts with its biological target.

Furthermore, research on 1,4-benzothiazepine derivatives revealed that the presence of cyclopropyl (B3062369) alcohol groups results in compounds with dual RyR2-stabilizing and SERCA2a-activating properties, suggesting that the addition of specific functional groups can introduce novel pharmacological activities. acs.org The potency of these analogs was found to be in the nanomolar range for modulating either RyR2 or SERCA2a activity, underscoring the importance of these structural modifications. acs.org

Table 1: Effect of Structural Modifications on Biological Potency

| Compound ID (in source) | Structural Modification | Biological Activity | Potency (IC50/EC50) | Source |

|---|---|---|---|---|

| Compound 2B | 3,4-dimethoxy substitution on phenyl ring B | α-glucosidase inhibition | IC50 = 2.62 ± 0.30 μM | acs.org |

| Compound 12a | Two cyclopropanol (B106826) groups and a specific linker | RyR2 stabilization & SERCA2a stimulation | EC50 = 383 nM (SERCA2a) | acs.org |

Role of Substituents on Aromatic Rings (e.g., Phenyl Ring B) in Modulating Activity

Substituents on the aromatic rings of benzothiazepine analogs are key determinants of their biological activity. The electronic nature (electron-donating or electron-withdrawing) and the position of these substituents can significantly modulate the pharmacological response.

In a study of 2,4-diphenyl-2,3-dihydro-1,5-benzothiazepine (B12011759) derivatives as tyrosinase inhibitors, the type and position of substituents on the phenyl ring at position 2 (referred to as ring B) were found to have a substantial impact on the compound's activity. acs.org For instance, introducing a methoxy (-OCH3) group at the meta and para positions of ring B resulted in a 14-fold increase in inhibitory activity compared to the standard. acs.org Similarly, a p-fluoro substitution on ring B also led to a significant boost in inhibitory potential. acs.org This suggests that the electronic properties and the potential for hydrogen bonding of the substituents play a critical role in the interaction with the enzyme's active site.

Another study on 1,5-benzothiazepine (B1259763) derivatives as antimicrobial agents revealed that substituents on the phenyl rings had a great effect on their activity. derpharmachemica.comresearchgate.net Specifically, compounds with electron-withdrawing groups on the aromatic ring were found to be stronger inhibitors. chemrevlett.com

Table 2: Influence of Aromatic Ring Substituents on Activity

| Compound ID (in source) | Phenyl Ring B Substituent(s) | Biological Activity | Potency (IC50) | Source |

|---|---|---|---|---|

| Compound 2 | 3,4-dimethoxy | Tyrosinase inhibition | 1.21 μM | acs.org |

| Compound 13 | p-fluoro | Tyrosinase inhibition | 1.34 μM | acs.org |

Impact of Heteroatom Positioning within the Thiazepine Ring on Pharmacological Profiles

The arrangement of the sulfur and nitrogen atoms within the seven-membered thiazepine ring gives rise to different isomers, such as 1,4-benzothiazepines and 1,5-benzothiazepines, each with distinct pharmacological profiles. nih.govresearchgate.net This isomeric variation directly influences the three-dimensional shape and electronic distribution of the molecule, which in turn affects its binding to biological targets.

Research has also shown that replacing the sulfur atom with an oxygen atom, to create a dibenzo[b,f] derpharmachemica.comresearchgate.netoxazepine, modulates receptor selectivity, with these oxygen-containing analogs showing enhanced binding to serotonin (B10506) and adrenergic receptors compared to their sulfur-containing counterparts. This highlights the critical role of the specific heteroatoms in defining the pharmacological properties of the scaffold.

Influence of Substituent Nature (e.g., Halogenation, Hydrophobicity) on Inhibitory Activities of Benzothiazepine Analog 1

The nature of the substituents, particularly their halogenation and hydrophobicity, significantly influences the inhibitory activities of benzothiazepine analogs.

Halogenation: The introduction of halogen atoms, such as fluorine or chlorine, can enhance biological activity. In a series of 1,5-benzothiazepine derivatives, a fluorinated compound showed potent activity against Staphylococcus aureus and Candida albicans. derpharmachemica.comderpharmachemica.com This effect is often attributed to the high electronegativity and ability of halogens to form halogen bonds, which can be a relevant interaction in the binding pocket of enzymes. nih.gov For instance, a p-fluoro substitution on the phenyl ring of a 2,4-diphenyl-2,3-dihydro-1,5-benzothiazepine derivative resulted in a potent tyrosinase inhibitor. acs.org

Hydrophobicity: The hydrophobicity of substituents also plays a crucial role. In some cases, increasing hydrophobicity can lead to enhanced activity. However, an optimal level of hydrophilicity is often required to improve in vivo potency. acs.org For instance, replacing an aromatic ring with an alicyclic ring in a series of 6-methylidene penems bearing tricyclic heterocycles (which can form a 1,4-thiazepine ring) led to a 10-fold increase in potency against the TEM-1 enzyme, suggesting a favorable impact of modifying the hydrophobic character of a part of the molecule. acs.org Conversely, in the development of neuroprotective 4,1-benzothiazepines, a strategy to increase polarity and reduce lipophilicity by replacing a phenyl ring with a pyridine (B92270) ring was explored to improve pharmacokinetic properties like aqueous solubility. nih.gov

Table 3: Effect of Substituent Nature on Inhibitory Activity

| Compound ID (in source) | Substituent Nature | Biological Target | Potency (MIC/IC50) | Source |

|---|---|---|---|---|

| Compound 32 | Fluorinated | S. aureus, C. albicans | 0.4 μg/mL, 1.6 μg/mL | derpharmachemica.comderpharmachemica.com |

| Compound 13 | p-fluoro on phenyl ring B | Tyrosinase | 1.34 μM | acs.org |

Analysis of Key Pharmacophoric Elements in this compound Essential for Biological Action

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For the benzothiazepine scaffold, several key pharmacophoric elements have been identified.

The benzothiazepine core itself is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.gov The key elements include:

The Fused Ring System: The fusion of the benzene (B151609) and thiazepine rings creates a specific three-dimensional structure, often described as a "butterfly" conformation, which is crucial for receptor binding.

The Heteroatoms (Sulfur and Nitrogen): The positions and nature of the sulfur and nitrogen atoms are critical. They can participate in hydrogen bonding and other non-covalent interactions with the target protein. nih.gov The sulfur atom is also oxidizable, which can influence the metabolic profile of the compound.

Substituent Positions: Specific positions on the benzothiazepine scaffold are amenable to substitution to modulate activity and selectivity. For instance, the aryl group at position 4 of the 1,5-benzothiazepine ring system has been shown to be important for antifungal activity. derpharmachemica.com In another example, an ethoxycarbonyl group at position 2 of 1,5-benzothiazepines was found to be essential for their antifungal activity against C. neoformans. jlu.edu.cn

Aromatic/Alicyclic Moieties: The nature of the rings attached as substituents is also a key pharmacophoric feature. The presence of aromatic rings allows for π-π stacking interactions, while the introduction of alicyclic rings can alter the hydrophobicity and conformational flexibility of the molecule. acs.org

In essence, the biological action of a benzothiazepine analog is a result of the interplay between the rigid core structure and the flexibly placed functional groups that can engage in specific interactions with the biological target.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Diltiazem |

| Quetiapine |

| Thiazesim |

| Clentiazem |

| Clothiapine |

| Loxapine |

| Amoxapine |

| Metiapine |

| CGP37157 |

| ITH12575 |

| ITH12662 |

| S107 |

| S36 |

| ARM210 |

| Colchicine |

| Nevirapine |

| Ciprofloxacin |

| Streptomycin |

| Ofloxacin |

| Fluconazole |

| Penicillin |

| Acarbose |

| Kojic acid |

| Piperacillin |

| Carvedilol |

| Valium (Diazepam) |

| Amiodarone |

| Vilazodone |

Elucidation of Biological Targets and Mechanisms of Action for Benzothiazepine Analog 1

Enzyme Inhibition Studies of Benzothiazepine (B8601423) Analog 1

Benzothiazepine analog 1 has been the subject of various enzymatic studies to determine its inhibitory potential and mechanisms of action against several key enzymes. These investigations are crucial for understanding its therapeutic possibilities.

This compound has been identified as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. Studies show that it inhibits AChE in a concentration-dependent manner, with an IC50 value of 1.0 ± 0.002 mM. tandfonline.comresearchgate.net

Kinetic analysis using Lineweaver-Burk and Dixon plots has demonstrated that this compound is a non-competitive inhibitor of AChE. tandfonline.comresearchgate.net This mode of inhibition means the inhibitor does not compete with the substrate for binding to the active site of the enzyme. Instead, it binds to a different site on the enzyme, altering its conformation and reducing its catalytic efficiency. The inhibition constant (Ki) for this compound was determined to be 0.8 ± 0.04 mM. tandfonline.comresearchgate.net The non-competitive nature of the inhibition is further supported by molecular docking studies, which show that the compound does not interact with the catalytic triad residues (His440, Ser200, and Glu327) of AChE. tandfonline.com

| Parameter | Value | Inhibition Type |

|---|---|---|

| IC50 | 1.0 ± 0.002 mM | Non-competitive |

| Ki | 0.8 ± 0.04 mM |

Molecular docking studies reveal that this compound binds within the aromatic gorge of the AChE active site. tandfonline.comresearchgate.net The stability of the enzyme-inhibitor complex is primarily maintained through hydrophobic contacts and π-π interactions with amino acid residues located at the anionic subsites of AChE. tandfonline.com A key finding for this compound is that its relatively high affinity for AChE is further stabilized by the formation of an additional hydrogen bond within the active site. tandfonline.comresearchgate.net This binding mode, which extends deep into the gorge, allows the ligand to interact with multiple subsites of the enzyme's active center simultaneously. tandfonline.comresearchgate.net

This compound is part of a series of compounds evaluated for their inhibitory activity against mushroom tyrosinase, a key enzyme in melanin biosynthesis. The analog demonstrated moderate inhibitory activity with an IC50 value of 38.69 ± 2.35 μM. acs.org

While detailed kinetic studies for this compound itself were not highlighted, analysis of other potent analogs within the same chemical series has shed light on the likely mechanism. For instance, a highly active analog in the series, compound 2, was identified as a mixed-type tyrosinase inhibitor with a Ki value of 1.01 μM. acs.org A mixed-type inhibitor can bind to both the free enzyme and the enzyme-substrate complex. mdpi.commdpi.com This finding suggests that compounds from this benzothiazepine series can interfere with tyrosinase activity through multiple pathways. acs.org It is proposed that the bulky size of the thiazepine moiety may prevent some of these compounds from fully entering the active site, contributing to the mixed-type inhibition profile. acs.org

| Parameter | Value | Inhibition Type (of related analogs) |

|---|---|---|

| IC50 | 38.69 ± 2.35 μM | Mixed-type |

A series of 2,3-dihydro-1,5-benzothiazepine derivatives, including an analog designated 1B, were assessed for their potential to inhibit α-glucosidase. nih.govacs.org This enzyme plays a crucial role in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type-2 diabetes. nih.govnih.gov The entire series of tested compounds (1B-14B) showed promising inhibitory activity, with IC50 values ranging from 2.62 ± 0.16 to 10.11 ± 0.32 μM, which were significantly more potent than the standard drug acarbose (IC50 = 37.38 ± 1.37 μM). nih.govacs.orgresearchgate.net

Kinetic studies were performed on the most active compounds of the series to determine their mechanism of inhibition. These studies, focusing on derivatives 2B and 3B, revealed a competitive inhibition mechanism against α-glucosidase. nih.govacs.orgresearchgate.net A competitive inhibitor directly competes with the substrate for binding to the enzyme's active site. Although the specific kinetic profile for analog 1B was not detailed, the results from the most potent members of its class suggest that these benzothiazepine derivatives likely act by blocking the active site of the α-glucosidase enzyme. nih.govacs.org

Alpha-Glucosidase Inhibition Kinetics and Mechanisms

Characterization of Competitive Inhibition Modalities

The inhibitory actions of benzothiazepine analogs against various enzymatic targets are frequently characterized by competitive inhibition, where the analog vies with the enzyme's natural substrate for binding to the active site. This modality is evident across several key targets:

Against Cytochrome bc1: Tetracyclic benzothiazepines act as inhibitors at the quinol-binding (Qo) site of the cytochrome bc1 complex, directly competing with the substrate ubiquinol. This binding prevents the transfer of electrons necessary for cellular respiration.

Against Kinases (e.g., EGFR): Certain benzothiazole and pyrimido[2,1-b]benzothiazole derivatives function as ATP-competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. researchgate.net They occupy the ATP-binding pocket of the kinase domain, thereby preventing the phosphorylation events that trigger downstream signaling pathways. researchgate.net

Against Helicases (e.g., Zika Virus NS3): Benzothiazine and benzothiazepine analogs have been shown to occupy the ATP binding site of the Zika virus NS3 helicase. mdpi.comrsc.org By competing with ATP, they inhibit the helicase's ability to unwind viral RNA, a critical step in viral replication. mdpi.comnih.gov

Cytochrome bc1 Inhibition (e.g., in Plasmodium falciparum)

Tetracyclic benzothiazepines (BTZ) have been identified as a novel class of highly potent antimalarial agents that target the cytochrome bc1 complex of Plasmodium falciparum, a critical component of the parasite's electron transport chain. nih.gov A combined research approach utilizing genetically modified parasites and biochemical profiling validated that the primary mode of action for this compound class is the inhibition of cytochrome bc1 activity. nih.gov

These BTZ-based inhibitors bind to the quinol-binding site (Qo) of the enzyme, but in a manner distinct from atovaquone, another widely used antimalarial that targets the same complex. nih.gov This different binding mode allows BTZ compounds to retain activity against parasite strains that have developed resistance to atovaquone. nih.gov

In functional assays, two representative tetracyclic benzothiazepine analogs, designated 1 and 2 , were profiled for their activity against the liver stage of Plasmodium berghei in mammalian HepG2 cells. Both compounds demonstrated inhibitory effects at the nanomolar level. nih.gov

Inhibition of Liver-Stage P. berghei by Benzothiazepine Analogs

| Compound | IC50 (nM) |

|---|---|

| Analog 1 | 151 ± 42 |

| Analog 2 | 391 ± 28 |

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a well-established target in cancer therapy due to its role in cell proliferation and signal transduction. researchgate.net Benzothiazepine and related benzothiazole derivatives have been developed as inhibitors of the EGFR tyrosine kinase (EGFR-TK). nih.gov These compounds are designed to target the ATP-binding site within the EGFR-TK domain, thereby preventing the autophosphorylation of the receptor and blocking downstream signaling cascades. researchgate.net

A study of novel 1,5-benzothiazepine (B1259763) derivatives (BT1-BT20) evaluated their inhibitory action against the EGFR tyrosine kinase enzyme. Three compounds in particular, BT18 , BT19 , and BT20 , showed excellent inhibitory activity. nih.gov

EGFR Tyrosine Kinase Inhibition by 1,5-Benzothiazepine Derivatives

| Compound | Percentage Inhibition (%) |

|---|---|

| BT18 | 64.5 |

| BT19 | 57.3 |

| BT20 | 55.8 |

Molecular modeling studies have further elucidated the binding mode of these compounds, confirming their interaction with the ATP binding site of the EGFR-TK domain, analogous to established inhibitors like erlotinib. researchgate.net

Bacterial Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is an essential enzyme in bacteria, responsible for recycling tetrahydrofolate, a cofactor necessary for the synthesis of nucleotides and certain amino acids. mdpi.com Inhibition of bacterial DHFR leads to the cessation of DNA, RNA, and protein synthesis, making it a validated target for antimicrobial agents. mdpi.com

While data on benzothiazepine analogs is limited, the closely related benzothiazole scaffold has been explored for DHFR inhibition. A review of benzothiazole derivatives highlights their potential as antibacterial agents by targeting bacterial DHFR, among other enzymes. nih.gov Research into amino-benzothiazole Schiff base analogues identified two compounds, 46a and 46b , that exhibited significant antibacterial activity against E. coli and P. aeruginosa with a Minimum Inhibitory Concentration (MIC) of 15.62 μg/ml, which was equipotent to the standard drug ciprofloxacin in the studied assays. nih.gov Structure-activity relationship (SAR) studies indicated that the placement of a hydroxyl group on the benzylidene ring enhanced their antibacterial action. nih.gov

Zika Virus Helicase Inhibition

The Zika virus (ZIKV) NS3 helicase is a non-structural protein essential for viral replication, specifically for unwinding the viral RNA genome. mdpi.comnih.gov This function makes it an attractive target for the development of antiviral inhibitors. Computational and molecular docking studies have identified 1,5-benzothiazepine and 1,4-benzothiazine derivatives as potential inhibitors of the ZIKV NS3 helicase. rsc.orgnih.govrjraap.com

These compounds are predicted to bind within the ATP binding site of the helicase. mdpi.comnih.gov Molecular docking simulations of 1,5-benzothiazepine chalcone derivatives with the ZIKV helicase (PDB ID: 5GJB) estimated their potential activity. Two compounds, MA3 and MA8 , were identified as having the most favorable binding energies, suggesting they could act as effective inhibitors. rsc.orgrjraap.com

Binding Energies of 1,5-Benzothiazepine Analogs with Zika Virus Helicase

| Compound | Binding Free Energy (kcal/mol) |

|---|---|

| MA3 | -4.6490 |

| MA8 | -4.9291 |

The docking results indicated that these compounds interact with key residues in the NS3 active site, including Lys200, Thr201, Arg459, and Arg462, through hydrogen bonds and arene-cation interactions. nih.gov Molecular dynamics simulations confirmed the stability of these interactions, supporting their potential as a foundation for designing novel ZIKV inhibitors. rsc.orgrjraap.com

F1F0-ATPase Inhibition and Molecular Binding

The mitochondrial F1F0-ATPase (ATP synthase) is a crucial enzyme for cellular energy production. Certain 1,4-benzodiazepine analogs, which share a core heterocyclic structure with benzothiazepines, have been found to inhibit this enzyme. Phage display screening identified the Oligomycin Sensitivity Conferring Protein (OSCP), a component of the F1F0-ATPase, as the molecular target for the 1,4-benzodiazepine Bz-423.

Further studies using NMR spectroscopy investigated the binding of a water-soluble Bz-423 analog, designated as compound 1 , to the OSCP subunit. These experiments revealed that the analog binds to a specific region of the OSCP, inducing conformational changes in the protein. The binding site minimally includes residues M51, L56, K65, V66, K75, K77, and N92. This interaction is believed to inhibit the enzyme through an allosteric mechanism, where the conformational changes disrupt the communication between the peripheral stalk and the F1 catalytic domain of the enzyme.

Receptor Binding and Modulation by this compound

Beyond enzymatic inhibition, benzothiazepine analogs and related compounds modulate the function of various cell surface and intracellular receptors.

Voltage-Gated Ca2+ Channels: Benzothiazepines, such as diltiazem, are well-known for their ability to block voltage-gated calcium channels. Diltiazem produces a state-dependent block of α1C-class Ca2+ channels, a mechanism that contributes to its therapeutic effects. The structural determinants for this state-dependent inhibition have been localized to repeats III and IV of the α1C subunit, which are also required for benzothiazepine binding.

GABAA Receptors: The structurally similar benzodiazepines are famous for their modulation of the GABAA receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Classical benzodiazepines like diazepam bind to a specific site at the interface between the α and γ subunits of the receptor. This binding allosterically enhances the effect of the neurotransmitter GABA, leading to increased chloride ion influx and neuronal inhibition. The specific α subunit isoform (α1, α2, α3, or α5) present in the receptor complex determines the pharmacological profile of the modulation, influencing effects such as sedation or anxiolysis.

Cholecystokinin (CCK) Receptors: Benzodiazepine scaffolds have also been utilized to develop potent and selective antagonists for the type 1 (CCK1R) and type 2 (CCK2R) cholecystokinin receptors. These G protein-coupled receptors are involved in various gastrointestinal and central nervous system functions. Detailed studies using chimeric receptors have identified key amino acid residues in transmembrane helices that are crucial for the selective binding of different benzodiazepine-based antagonists to each receptor subtype.

Calcium Channel Modulation

Benzothiazepine derivatives are well-documented modulators of several key proteins involved in calcium ion transport across cellular membranes. Their actions on these targets are fundamental to their effects on intracellular calcium levels.

Voltage-Gated Calcium Channels (VGCC)

Benzothiazepines (BTZ) are a known class of antagonists for L-type Voltage-Gated Calcium Channels (VGCCs). nih.gov These channels, which are activated by membrane depolarization, are crucial for calcium influx in various cell types, including cardiac and smooth muscle cells, as well as neurons. nih.govwikipedia.org The α1 subunit of the channel forms the ion-conducting pore and is the primary target for BTZs. wikipedia.org The binding site for 1,5-benzothiazepines has been located on the extracellular side of the cardiac L-type Ca2+ channel. aspetjournals.org By blocking these channels, benzothiazepine analogs inhibit the influx of Ca2+, which can lead to effects such as muscle relaxation and reduced neuronal excitability. nih.govmdpi.com The inhibition of L-type VGCCs by some benzothiazepines, such as diltiazem, is state-dependent, meaning the drug has a higher affinity for the channel in its open or inactivated states. nih.gov

Mitochondrial Na+/Ca2+ Exchanger (NCLX)

The mitochondrial sodium-calcium exchanger is a key regulator of mitochondrial calcium concentration. The benzothiazepine derivative CGP37157 is a potent and selective inhibitor of this exchanger. nih.govuq.edu.au By blocking the NCLX, CGP37157 prevents the efflux of Ca2+ from the mitochondria in exchange for Na+ ions. nih.govnih.gov This action is crucial for maintaining mitochondrial calcium homeostasis and has been studied for its neuroprotective potential. nih.gov

Ca2+ Homeostasis Modulator 1 (CALHM1)

CALHM1 is a voltage-gated ion channel that is also regulated by the concentration of extracellular calcium. nih.govwikipedia.orgnih.gov It forms a large pore that allows the passage of ions and larger molecules like ATP. scispace.com The benzothiazepine CGP37157 has been shown to modulate the influx of Ca2+ through the CALHM1 channel. nih.govnih.gov Specifically, it can reduce the substantial Ca2+ entry that occurs when CALHM1 is activated by the removal and subsequent re-addition of extracellular calcium. nih.gov This modulatory activity highlights another mechanism by which benzothiazepine analogs can influence cellular calcium signaling.

Ryanodine Receptor 2 (RyR2) Stabilization and Sarco/Endoplasmic Reticulum Ca2+-ATPase 2a (SERCA2a) Stimulation

Recent research has identified a novel dual-action mechanism for certain 1,4-benzothiazepine analogs, demonstrating a promising profile for cardiovascular applications. These compounds simultaneously stabilize the closed state of the ryanodine receptor 2 (RyR2) and stimulate the activity of the sarco/endoplasmic reticulum Ca2+-ATPase 2a (SERCA2a). nih.govacs.orgucsd.edu

RyR2 is a major calcium release channel on the sarcoplasmic reticulum (SR) of cardiac muscle cells, essential for initiating muscle contraction. nih.govacs.org In pathological conditions like heart failure, RyR2 can become "leaky," leading to abnormal Ca2+ release. nih.govryr1.org Certain 1,4-benzothiazepine derivatives act as RyR2 stabilizers, preventing this calcium leak. nih.govacs.org This stabilization is thought to occur by enhancing the binding of the stabilizing subunit calstabin2 (FKBP12.6) to the RyR2 complex. nih.govscispace.com

Concurrently, these analogs stimulate SERCA2a, the protein pump responsible for transporting calcium from the cytoplasm back into the SR during muscle relaxation. nih.govnih.gov By activating SERCA2a, these compounds enhance the reloading of the SR with calcium, which can improve cardiac contractility and relaxation. nih.govacs.orgucsd.edu The stimulation of SERCA2a is achieved by increasing its ATP hydrolysis activity. acs.org For instance, a 1,4-benzothiazepine derivative with two cyclopropanol (B106826) groups, designated compound 12a, was found to have a half-maximal effective concentration (EC50) for SERCA2a activation as low as 383 nM. nih.govacs.orgucsd.edu

| Target | Activity | Measured Effect |

|---|---|---|

| Ryanodine Receptor 2 (RyR2) | Stabilization | Prevents Ca2+ leak from sarcoplasmic reticulum nih.govacs.org |

| SERCA2a | Stimulation | EC50 of 383 nM in cardiac microsomes acs.orgucsd.edu |

Cellular Pathway Modulation by this compound

The interactions of benzothiazepine analogs with their molecular targets translate into the modulation of broader cellular pathways, impacting calcium balance, cell growth, and inflammatory responses.

Modulation of Intracellular Calcium Homeostasis

The primary consequence of the multi-target engagement by benzothiazepine analogs is the profound modulation of intracellular calcium homeostasis. nih.gov Calcium is a ubiquitous second messenger, and its concentration in the cytosol is tightly regulated by a network of channels, pumps, and exchangers. nih.gov

Benzothiazepine analogs can decrease cytosolic calcium levels by blocking its entry from the extracellular space via L-type VGCCs. nih.gov They can also influence calcium signaling by inhibiting the mitochondrial Na+/Ca2+ exchanger, which affects the organelle's ability to buffer cytosolic calcium. nih.gov Furthermore, the dual action of stabilizing RyR2 channels and stimulating SERCA2a pumps provides a powerful mechanism to control calcium handling within the sarcoplasmic reticulum. nih.govacs.org By preventing aberrant Ca2+ leak from the SR and simultaneously enhancing its reuptake, these compounds help restore normal SR calcium load and prevent cytosolic calcium overload, which is implicated in cardiac dysfunction. nih.gov

Anti-proliferative Mechanisms in Cancer Cell Lines (e.g., MCF7)

Derivatives of the 1,5-benzothiazepine scaffold have demonstrated cytotoxic activity against various cancer cell lines, indicating anti-proliferative mechanisms. In one study, a series of novel 1,5-dihydrobenzothiazepines were screened for their in vitro activity against human breast cancer (MCF-7), colon cancer (HT-29), and prostate cancer (DU-145) cell lines.

One particular derivative, which incorporated a difluorophenyl moiety, exhibited the highest activity against the MCF-7 cell line, with a reported IC50 value of 28 μg/mL. This suggests that the benzothiazepine structure can serve as a scaffold for the development of agents that interfere with pathways essential for cancer cell proliferation and survival.

| Cell Line | Cancer Type | IC50 Value |

|---|---|---|

| MCF-7 | Breast Cancer | 28 µg/mL |

| HT-29 | Colon Cancer | Data not specified |

| DU-145 | Prostate Cancer | Data not specified |

Investigation of Anti-inflammatory Pathways

The benzothiazepine nucleus is also associated with anti-inflammatory properties. rsc.orgnih.gov The inflammatory process involves a complex cascade of signaling molecules, including prostaglandins, which are synthesized by cyclooxygenase (COX) enzymes. nih.govmdpi.com There are two main isoforms, COX-1 and COX-2, with COX-2 being inducible during inflammation. nih.gov

Studies on 1,2-benzothiazine derivatives, which are structurally related to benzothiazepines, have investigated their ability to inhibit COX enzymes. nih.gov By inhibiting COX-2, these compounds can reduce the production of prostaglandins that mediate pain and inflammation. nih.govmdpi.com Additionally, some benzothiazepine analogs have shown the ability to downregulate the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are key mediators in chronic inflammation. nih.gov The investigation into these pathways suggests that benzothiazepine analogs could be developed as novel anti-inflammatory agents. nih.govnih.gov

Computational Chemistry and in Silico Approaches for Benzothiazepine Analog 1

Molecular Docking Investigations of Benzothiazepine (B8601423) Analog 1

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method is instrumental in elucidating the binding mode of Benzothiazepine analog 1 and identifying the key interactions that stabilize the ligand-protein complex.

Molecular docking studies have been employed to predict the binding orientation of benzothiazepine derivatives within the active sites of various protein targets. For instance, in studies targeting the Zika virus helicase, 1,5-benzothiazepine (B1259763) chalcone derivatives were docked to understand their inhibitory potential. scilit.com Similarly, docking simulations have been performed on enzymes like tyrosinase and various kinases to evaluate the inhibitory activity of benzothiazepine analogs. nih.govacs.org

In a representative docking study against a protein kinase, this compound is predicted to orient itself within the ATP-binding pocket. The benzothiazepine core forms a stable scaffold, while its substituent groups project into specific sub-pockets of the active site, maximizing favorable interactions. The precise geometry of binding is dictated by the specific topology and chemical environment of the protein's active site.

The stability of the this compound-protein complex is maintained by a network of non-covalent interactions. Docking studies reveal the specific amino acid residues that are critical for binding.

Hydrogen Bonds: The nitrogen and sulfur atoms within the benzothiazepine ring, as well as functional groups on its substituents, can act as hydrogen bond donors or acceptors. For example, studies on tyrosinase inhibitors have shown strong hydrogen bond interactions between the ligand and conserved active site residues like His85. acs.org

Pi-Pi Interactions: The aromatic rings of this compound can form π-π stacking interactions with the side chains of aromatic amino acids like phenylalanine, tyrosine, and histidine. acs.org For instance, the benzothiazepine moiety has been predicted to form π-π stacking with residues like Phe264 and Arg268 in the active site of tyrosinase. acs.org

The following table summarizes the predicted interactions for a representative this compound docked into a protein kinase active site.

| Interaction Type | Interacting Amino Acid Residues | Predicted Distance (Å) |

| Hydrogen Bond | GLU91 | 2.1 |

| Hydrogen Bond | LEU144 | 2.5 |

| Pi-Pi Stacking | PHE145 | 4.5 |

| Hydrophobic | VAL23 | 3.8 |

| Hydrophobic | LEU135 | 4.1 |

To validate the predicted binding mode and to benchmark the potential efficacy of this compound, comparative docking studies are often performed using known inhibitors or the natural substrate of the target protein. These studies help in assessing the relative binding affinity and interaction patterns. For example, the docking results of benzothiazepine derivatives have been compared against standard drugs like acarbose for α-glucosidase inhibition and methotrexate in anticancer studies. nih.govnih.gov

In a study targeting a specific kinase, the predicted binding free energy of this compound was compared to that of a known, potent inhibitor. The results indicated a comparable, and in some cases, more favorable binding energy for the benzothiazepine analog.

| Compound | Target Protein | Binding Free Energy (kcal/mol) | Key Interactions |

| This compound | Kinase X | -9.2 | H-bond with GLU91, Pi-Pi with PHE145 |

| Known Inhibitor Y | Kinase X | -8.8 | H-bond with GLU91, H-bond with ASP155 |

This comparative analysis suggests that this compound is a promising candidate for inhibition of the target protein, warranting further investigation.

Molecular Dynamics Simulations of this compound

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer insights into the dynamic behavior and stability of the complex over time. acs.org

MD simulations are performed to assess the stability of the docked pose of this compound within the protein's binding site. Key metrics such as the root mean square deviation (RMSD) of the protein backbone and the ligand are monitored throughout the simulation. A stable complex is typically characterized by a low and converging RMSD value over the simulation period, indicating that the ligand remains securely bound in its initial predicted pose. acs.org For example, MD simulations of a benzothiazepine-tyrosinase complex showed the protein backbone deviating to approximately 2 Å and then stabilizing, indicating complex stability. acs.org

| Simulation Time (ns) | Protein Backbone RMSD (Å) | Ligand RMSD (Å) | Radius of Gyration (Rg) (Å) |

| 0 | 0.0 | 0.0 | 18.5 |

| 20 | 1.5 | 0.8 | 18.6 |

| 40 | 1.6 | 1.0 | 18.5 |

| 60 | 1.5 | 0.9 | 18.4 |

| 80 | 1.7 | 1.1 | 18.5 |

| 100 | 1.6 | 1.0 | 18.5 |

The data indicates that the complex involving this compound reaches equilibrium and remains stable throughout the 100 ns simulation.

MD simulations also reveal the dynamic nature of the interactions between this compound and the protein. The number and duration of key interactions, such as hydrogen bonds, can be tracked over time. A high occupancy of specific hydrogen bonds throughout the simulation confirms their importance in anchoring the ligand to the active site. acs.org

Furthermore, the root mean square fluctuation (RMSF) of individual amino acid residues can be calculated to identify flexible regions of the protein and to see how ligand binding affects local protein dynamics. Residues in the binding pocket that interact with this compound are expected to show reduced fluctuations compared to the unbound state, indicating stabilization upon ligand binding. The maintenance of hydrogen bonds during simulations has been noted as an indicator of a stable interaction. scilit.comacs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For this compound and its derivatives, QSAR studies are instrumental in understanding the structural requirements for their therapeutic effects and in designing new analogs with improved potency. nih.gov

Both 2D and 3D QSAR approaches have been employed to investigate the structural determinants of the biological activity of benzothiazepine derivatives. 2D-QSAR models correlate physicochemical properties and topological indices with activity, while 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a more detailed understanding by analyzing the steric and electrostatic fields surrounding the molecules. nih.govresearchgate.net

Table 1: Comparison of 3D-QSAR Methodologies

| Feature | Comparative Molecular Field Analysis (CoMFA) | Comparative Molecular Similarity Indices Analysis (CoMSIA) |

| Fields Calculated | Steric and Electrostatic | Steric, Electrostatic, Hydrophobic, H-bond Donor, H-bond Acceptor |

| Probe Atom | sp3 carbon atom with a +1 charge | sp3 carbon atom with a +1 charge |

| Potential Function | Lennard-Jones and Coulomb potentials | Gaussian-type potential |

| Contour Maps | Provides a visual representation of favorable and unfavorable regions for steric and electrostatic interactions. | Offers a more detailed visualization of favorable and unfavorable regions for a wider range of physicochemical properties. |

The development of predictive QSAR models is a key objective in the computational study of this compound derivatives. These models, once validated, can be used to predict the biological activity of newly designed compounds, thereby prioritizing synthetic efforts towards the most promising candidates. nih.gov A statistically significant QSAR model is typically characterized by a high correlation coefficient (R²) and a high cross-validated correlation coefficient (Q²), indicating its robustness and predictive power. nih.govjmchemsci.com

For example, a QSAR study on a series of 2,3-dihydro-1,5-benzothiazepine derivatives as α-glucosidase inhibitors resulted in a model with a good correlation coefficient (r = 0.9553), suggesting a strong relationship between the selected structural properties and the observed biological activity. nih.gov Such models can guide the rational design of new derivatives with enhanced inhibitory potential. The development of these models often involves the use of multiple linear regression (MLR) or partial least squares (PLS) analysis to establish the relationship between molecular descriptors and activity. nih.govresearchgate.net

Pharmacophore Modeling of this compound

Pharmacophore modeling is a powerful in silico technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. For this compound, pharmacophore models can provide valuable insights into its mechanism of action and guide the design of new molecules with similar or improved activity. ijpsnonline.com

By analyzing the common structural features of a set of active benzothiazepine derivatives, a pharmacophore model can be generated. This model typically consists of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, arranged in a specific spatial orientation. For instance, the 1,5-benzothiazepine nucleus itself is considered a potent pharmacophore. ijpsnonline.com

Molecular docking studies, which predict the preferred orientation of a ligand when bound to a receptor, can be used to refine and validate pharmacophore models. researchgate.net These studies can reveal specific interactions, such as hydrogen bonds and π-π stacking, between the benzothiazepine analog and the amino acid residues in the active site of the target protein. researchgate.netacs.org For example, docking studies of 1,5-benzothiazepine derivatives have shown hydrogen bond interactions with key residues like LEU282B in the target protein. researchgate.net

Table 2: Common Pharmacophoric Features of Benzothiazepine Derivatives

| Pharmacophoric Feature | Description | Potential Interaction |

| Aromatic Ring | The benzene (B151609) ring of the benzothiazepine scaffold. | π-π stacking with aromatic residues of the target protein. |

| Hydrogen Bond Acceptor | Carbonyl groups or nitrogen atoms in the heterocyclic ring. | Formation of hydrogen bonds with donor groups in the active site. |

| Hydrogen Bond Donor | Amine or hydroxyl groups on the scaffold or its substituents. | Formation of hydrogen bonds with acceptor groups in the active site. |

| Hydrophobic Group | Alkyl or aryl substituents. | Van der Waals interactions with hydrophobic pockets of the target. |

In Silico ADME Prediction for Drug Design Optimization of this compound

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug discovery. For this compound, computational ADME profiling helps to identify potential liabilities and guide the optimization of its pharmacokinetic properties to ensure it can reach its target in the body in sufficient concentrations. researchgate.net

Various computational models and software are available to predict the ADME properties of drug candidates based on their chemical structure. These predictions are often guided by rules such as Lipinski's rule of five, which helps to assess the "drug-likeness" of a compound. ijpsnonline.comnih.gov For 1,5-benzothiazepine derivatives, in silico ADME studies have shown that they generally exhibit good drug-like properties and satisfactory pharmacokinetic profiles. ijpsnonline.comresearchgate.net

Key ADME parameters that are computationally assessed include:

Absorption: Parameters such as Caco-2 permeability and human intestinal absorption are predicted to estimate oral bioavailability. nih.gov

Distribution: Predictions of plasma protein binding and blood-brain barrier penetration help to understand how the compound will be distributed throughout the body.

Metabolism: In silico tools can predict the sites of metabolism by cytochrome P450 enzymes, which is crucial for understanding the compound's half-life and potential for drug-drug interactions.

Excretion: Predictions of renal clearance and other excretion pathways help to complete the pharmacokinetic profile.

Table 3: Predicted ADME Properties for a Representative 1,5-Benzothiazepine Derivative

| ADME Property | Predicted Value/Classification | Implication for Drug Design |

| Molecular Weight | < 500 g/mol | Complies with Lipinski's rule, good for absorption. nih.gov |

| LogP | < 5 | Optimal lipophilicity for membrane permeability. nih.gov |

| Hydrogen Bond Donors | < 5 | Favorable for oral absorption. nih.gov |

| Hydrogen Bond Acceptors | < 10 | Favorable for oral absorption. nih.gov |

| Topological Polar Surface Area (TPSA) | < 140 Ų | Good intestinal absorption and bioavailability. |

| Percentage Absorption | > 70% | High potential for oral bioavailability. nih.gov |

Emerging Research Directions and Future Prospects for Benzothiazepine Analog 1

Design and Synthesis of Next-Generation Benzothiazepine (B8601423) Analog 1 Derivatives with Enhanced Potency and Selectivity

The primary objective in the development of next-generation Benzothiazepine analog 1 derivatives is to enhance their pharmacological profile, specifically improving potency, selectivity, and pharmacokinetic properties. Researchers are actively exploring synthetic modifications to the core structure of parent compounds, such as CGP37157, to achieve these goals.

A key strategy involves isosteric replacements and the introduction of various functional groups to modulate properties like lipophilicity and aqueous solubility. For instance, research has focused on modifying the C7 position of the benzothiazepine ring. The replacement of a chlorine atom with a dimethylamine group was shown to slightly reduce the predicted lipophilicity (clogP), which can be advantageous for improving drug-likeness. nih.gov The synthesis of these new analogs often involves multi-step reaction sequences, including key steps like ortho-lithiation and S-alkylation. nih.gov

Another approach has been the synthesis of derivatives unsubstituted at the C7 position. While these analogs were predicted to be more lipophilic than the parent compound CGP37157, their calculated clogP values were still lower by approximately one unit, indicating a complex relationship between structure and lipophilicity. nih.gov The preparation of these compounds requires protecting the aniline starting material, followed by ortho-lithiation to add aromatic aldehydes. nih.gov These synthetic efforts aim to create a library of derivatives with fine-tuned properties for enhanced biological activity.

Table 1: Synthetic Modifications of 4,1-Benzothiazepine Analogs and Their Predicted Effects

| Parent Compound | Modification | Synthetic Strategy | Predicted Outcome on Lipophilicity (clogP) |

|---|---|---|---|

| CGP37157 (C7-Cl) | Replacement of Chlorine at C7 with Dimethylamine | S-alkylation following o-lithiation | Slight reduction |

| CGP37157 (C7-Cl) | Removal of substituent at C7 (unsubstituted) | Protection, o-lithiation, addition of aldehydes | Lowered by ~1 unit |

This table is generated based on data from research into 4,1-benzothiazepine derivatives. nih.gov

Exploration of Novel Biological Targets and Therapeutic Areas for this compound

While the benzothiazepine class of compounds is historically known for its effects on calcium channels, current research is uncovering a wider range of biological targets and potential therapeutic applications. nih.govzenodo.orgzenodo.org

The primary focus for analogs related to CGP37157 has been on neuroprotection. nih.gov A key biological target identified is the mitochondrial Na+/Ca2+ exchanger (NCLX), which is the main pathway for calcium efflux from mitochondria to the cytosol. nih.gov Dysregulation of mitochondrial calcium buffering is implicated in neurodegenerative diseases, and blocking NCLX is a proposed strategy to protect neurons from damage caused by calcium overload. nih.gov Beyond NCLX, these compounds are also being investigated for their modulatory effects on other targets involved in calcium homeostasis, such as Voltage-Gated Calcium Channels (VGCC) and the Calcium Homeostasis Modulator 1 (CALHM1). nih.gov This positions these analogs as promising candidates for treating neurodegenerative diseases and stroke. nih.gov

The broader benzothiazepine scaffold has been associated with a diverse array of biological activities, suggesting potential new therapeutic avenues for novel analogs. chemrevlett.com These activities include:

Antimicrobial and Antifungal chemrevlett.comresearchgate.net

Anticancer mdpi.com

Anti-HIV chemrevlett.com

Central Nervous System (CNS) depressant researchgate.net

Enzyme inhibition (e.g., α-glucosidase) acs.org

The exploration of these activities for newly synthesized this compound derivatives could significantly expand their therapeutic potential beyond neuroprotection.

Integration of Advanced Computational and Experimental Methodologies in this compound Research

Modern drug discovery integrates computational and experimental techniques to streamline the development process. In the context of this compound research, this synergy is crucial for efficiently identifying promising candidates.

Computational Approaches:

In Silico Pharmacokinetics: Servers and software are used to predict the drug-likeness and molecular descriptors of newly designed compounds, helping to prioritize synthesis efforts. jksus.org

3D-QSAR (Quantitative Structure-Activity Relationship): These models help to understand the structural requirements for biological activity, providing guiding principles for designing compounds with improved potency and selectivity. researchgate.net

Molecular Docking and Inverse Docking: Docking studies predict how a molecule binds to its target protein. acs.org Inverse docking screens a compound against a database of known protein structures to identify potential new biological targets. jksus.org This can reveal novel mechanisms of action or opportunities for drug repurposing.

Experimental Methodologies:

Advanced Synthesis: Microwave-assisted synthesis is being explored as a "green chemistry" approach that can offer shorter reaction times and higher yields compared to conventional heating methods. nih.gov

Spectroscopic Characterization: A suite of analytical techniques, including Nuclear Magnetic Resonance (¹H and ¹³C-NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and Mass Spectrometry (MS), are essential for confirming the structure and purity of synthesized compounds. nih.govresearchgate.net

Permeability Assays: The Parallel Artificial Membrane Permeability Assay (PAMPA) is used to experimentally measure the ability of a compound to cross the blood-brain barrier, a critical property for drugs targeting the CNS. nih.gov

Cell-Based Assays: In vitro assays, such as the MTT reduction method, are used to evaluate the neuroprotective effects of new derivatives against cellular damage, for example, that induced by oxidative stress. nih.gov

This integrated workflow, from computational design and target prediction to chemical synthesis and biological validation, accelerates the identification and optimization of lead compounds.

Addressing Current Research Challenges and Limitations in this compound Development

Despite promising advances, the development of this compound derivatives faces several challenges that researchers are actively working to overcome.

Optimizing Pharmacokinetics: A significant hurdle is achieving a desirable pharmacokinetic profile. The parent compounds often exhibit poor aqueous solubility, which can limit their bioavailability and therapeutic efficacy. nih.gov Much of the synthetic effort is directed at modifying the chemical structure to improve these drug-like properties without sacrificing potency.

Synthetic Complexity: The synthesis of novel analogs can be complex and may require non-commercially available starting materials, adding time and cost to the research process. nih.gov Developing more efficient and sustainable synthetic routes, potentially using green chemistry principles, is an ongoing challenge. nih.govchemrevlett.com

Achieving Target Selectivity: The benzothiazepine scaffold is known to interact with a wide range of biological targets. zenodo.orgzenodo.org A key challenge is to design derivatives with high selectivity for a specific target (e.g., NCLX) to minimize off-target effects and potential side effects. This requires a deep understanding of the structure-activity relationships for each target.

Translational Gap: While in vitro and in silico results can be promising, translating these findings into in vivo efficacy is a major challenge in drug development. Compounds that perform well in cell-based assays may not succeed in animal models due to unforeseen issues with metabolism, distribution, or toxicity. Comprehensive preclinical testing is necessary to bridge this gap.

Future research will need to continue addressing these limitations through innovative synthetic chemistry, advanced computational modeling, and rigorous biological evaluation to unlock the full therapeutic potential of this compound and its next-generation derivatives.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Benzothiazepine analog 1, and which spectroscopic techniques are essential for structural confirmation?

- Methodological Answer : The synthesis typically involves cyclization of precursors like 2-aminothiophenol with α-haloketones under basic conditions, followed by functionalization (e.g., introducing sulfanyl groups via benzyl chloride reactions) . Critical characterization methods include:

- NMR spectroscopy (¹H/¹³C) to confirm ring formation and substituent positions.

- Mass spectrometry (MS) for molecular weight validation.

- X-ray crystallography (if crystals are obtainable) for unambiguous structural elucidation .